methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate
Description
Methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-g]purine core. The structure includes:
Properties
IUPAC Name |
methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-20-15-14(16(25)21(2)18(20)26)23-9-12(11-7-5-4-6-8-11)22(17(23)19-15)10-13(24)27-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCLIVXQIASAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule but differ in ring fusion, substituent positions, or functional groups. Key comparisons are summarized in Table 1.
Core Ring System Variations
- Imidazo[2,1-f]purine derivatives (e.g., ): These analogs have a different ring fusion ([2,1-f] vs. [1,2-g]), altering the spatial arrangement of substituents. For example, methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-...imidazo[2,1-f]purin-3-yl]acetate () positions the 2-methylphenyl at the 8-position instead of the 7-phenyl in the target compound. This shift may affect binding affinity in enzyme pockets .
- Imidazo[1,2-g]purine derivatives (e.g., ): The target and share the same core, but substituent variations at the 7- and 8-positions highlight how methyl () vs. phenyl (target) groups influence lipophilicity and steric effects .
Functional Group Modifications
- Ester vs. Carboxylic Acid : The target’s methyl ester contrasts with 2-{1,3,7-trimethyl...imidazo[1,2-g]purin-8-yl}acetic acid (), which has a carboxylic acid. This difference impacts solubility (acidic form is more polar) and pharmacokinetics .
Substituent Effects on Physicochemical Properties
- 7-Phenyl vs. 7-p-Cyanophenyl: ’s 8-(2-methoxyphenyl)-1-methyl-7-p-cyanophenyl...imidazo[2,1-f]purine-2,4-dione replaces the target’s 7-phenyl with a p-cyanophenyl group. The electron-withdrawing cyano group may enhance dipole interactions but reduce metabolic stability .
- Alkyl vs. Aryl at 8-Position : Compounds like 8-butyl-7-(2,6-dimethylphenyl)...imidazo[2,1-f]purine-2,4-dione () feature alkyl chains at the 8-position, increasing hydrophobicity compared to the target’s acetate ester .
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
Methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a compound derived from the imidazo[1,2-g]purine scaffold, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-g]purine core : Known for its role in various biological processes.
- Dimethyl and phenyl substitutions : These modifications enhance its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound are primarily linked to its effects on kinase inhibition and anticancer properties.
Kinase Inhibition
Research indicates that derivatives of imidazo[1,2-g]purines often act as inhibitors of various kinases. For instance:
- DYRK1A and CLK1 Inhibition : Studies have shown that similar compounds can inhibit these kinases at micromolar concentrations. The structure-activity relationship (SAR) suggests that specific substitutions on the imidazo ring can enhance inhibitory potency .
Anticancer Activity
The compound has shown promise in anticancer applications:
- Cell Proliferation Inhibition : In vitro studies indicate that imidazo[1,2-g]purine derivatives significantly inhibit the proliferation of cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .
- Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .
Case Studies
Several studies have investigated the biological activity of related compounds:
The mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : By competing with ATP at the active sites of kinases such as DYRK1A and CLK1.
- Induction of Apoptosis : Triggering pathways that lead to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
